molecular formula C7H2Cl2F3NO2S B14060554 1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene

Cat. No.: B14060554
M. Wt: 292.06 g/mol
InChI Key: VVZYFMQGKUTYAW-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, along with a trifluoromethylthio group. It is used in various chemical applications due to its unique properties.

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,5-dichloro-2-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(9)6(13(14)15)5(2-3)16-7(10,11)12/h1-2H

InChI Key

VVZYFMQGKUTYAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1SC(F)(F)F)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The exact methods can vary depending on the desired scale and purity requirements .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Solvents such as dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives, amino derivatives, and oxidized products such as sulfoxides and sulfones .

Scientific Research Applications

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethylthio can influence its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    1,5-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group.

    3-Trifluoromethylthio-2-nitrobenzene: Lacks the chlorine atoms.

    1,5-Dichloro-3-nitrobenzene: Lacks the trifluoromethylthio group.

Uniqueness

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is unique due to the combination of chlorine, nitro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound has the following molecular characteristics:

  • Molecular Formula : C7H2Cl2F3NO2S
  • Molecular Weight : 292.06 g/mol
  • Functional Groups : Contains two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring.

The presence of electron-withdrawing groups such as the nitro and trifluoromethylthio enhances its reactivity and potential interactions with biological targets, making it an interesting compound for pharmacological studies .

The mechanism of action for this compound involves several biological pathways:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer properties.
  • Reactive Species Formation : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may interact with DNA or proteins.
  • Membrane Penetration : The lipophilicity conferred by the trifluoromethylthio group enhances its ability to penetrate cellular membranes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been evaluated using standardized microbiological assays. Key findings include:

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated low MIC values against both gram-positive and gram-negative bacteria.
  • Resistance Profiles : It has shown potential against multidrug-resistant strains, indicating its relevance in addressing emerging microbial resistance .

Anticancer Potential

The compound's anticancer properties have also been explored. Studies have reported:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, IC50 values were recorded in the low micromolar range for several types of cancer cells.

The following table summarizes some key biological activities and their respective findings:

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialGram-positive bacteria0.02 - 0.03 mg/mL (MRSA)
Gram-negative bacteriaVaries by strain
AnticancerHuman colon adenocarcinoma (HT-29)IC50 = 5.59 µg/mL
Burkitt lymphoma DAUDIIC50 = 4.91 µg/mL

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various compounds including this compound against clinical isolates. The results indicated that this compound was effective against both standard and resistant strains of bacteria.
  • Anticancer Research :
    Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. It was found to induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.

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